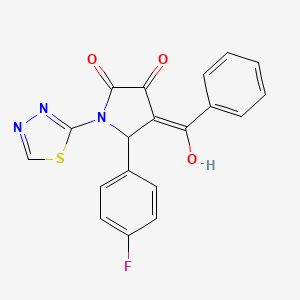

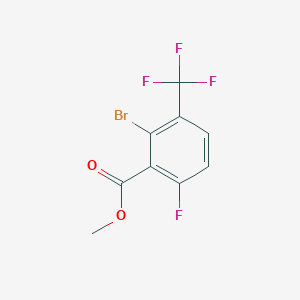

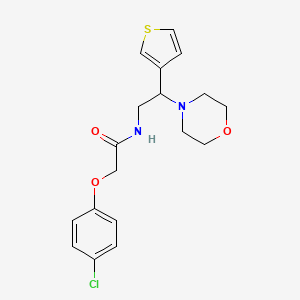

4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-benzoyl-5-(4-fluorophenyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-2,5-dihydro-1H-pyrrol-2-one” is a pyrazole-sulfonamide derivative . Pyrazole derivatives have historically been invaluable as a source of therapeutic agents . They provide diverse functionality and stereochemical complexity in a five-membered ring structure .

Synthesis Analysis

A series of pyrazole-sulfonamide derivatives were designed and synthesized from 1-(4-aminophenyl)-4-benzoyl-5-phenyl-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-3-carboxamide . The newly synthesized sulfonamides were characterized by FT-IR, 1H NMR, 13C NMR, and elemental analyses .科学的研究の応用

Molecular Organization and Spectroscopic Studies

The compound's integration into dipalmitoylphosphatidylcholine bilayers has been explored, demonstrating its influence on the molecular organization and phase transition in lipid systems. Spectroscopic studies reveal that the compound's interaction with lipid molecules can vary based on the alkyl substituent length, affecting the membrane's polar region to a significant extent. These findings suggest potential applications in understanding and manipulating membrane dynamics and interactions at a molecular level (Kluczyk et al., 2016).

Novel Synthesis Methods

Research into the compound's synthesis has led to the development of new methods, enhancing the efficiency and range of synthetic pathways for related chemical structures. This includes the gas-phase pyrolysis in heterocyclic synthesis, offering a novel approach to creating substituted aminoazoles. Such methodologies could open up new avenues for the synthesis of heterocyclic compounds, contributing to advances in medicinal chemistry and drug discovery processes (Al-Awadi & Elnagdi, 1997).

Antibacterial and Antiproliferative Properties

Explorations into the antibacterial activities of fluorine-containing derivatives highlight the compound's potential as a pharmacophore for developing new biologically active molecules. Studies indicate promising antibacterial activities, suggesting a role in creating novel antibacterial agents (Holla, Bhat, & Shetty, 2003). Moreover, derivatives have shown significant antiproliferative activities against cancer cell lines, underscoring the potential for these compounds in cancer therapy development (Mert et al., 2014).

Electrochemical and Photophysical Properties

The investigation of benzotriazole and benzothiadiazole-containing copolymers, related to the compound, reveals insights into their electrochemical and photophysical properties. This research is pivotal for developing new materials for electronic and optoelectronic applications, including solar cells and electrochromic devices (Karakus et al., 2012).

Functional Polymer Development

The compound's derivatives have been utilized in creating functional polymers through thiol-ene coupling, showcasing the versatility of these chemical structures in material science. This method facilitates the addition of various functional groups to polymers, offering a broad spectrum of applications in polymer chemistry and material engineering (David & Kornfield, 2008).

作用機序

While the exact mechanism of action for this compound isn’t specified, it’s worth noting that many structurally novel sulfonamide derivatives have been reported to show significant antitumor activity . Also, pyrazole-containing compounds have received considerable attention owing to their diverse chemotherapeutic potentials .

特性

IUPAC Name |

(4E)-5-(4-fluorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12FN3O3S/c20-13-8-6-11(7-9-13)15-14(16(24)12-4-2-1-3-5-12)17(25)18(26)23(15)19-22-21-10-27-19/h1-10,15,24H/b16-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSRPJLLMVLTNA-JQIJEIRASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NN=CS3)C4=CC=C(C=C4)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NN=CS3)C4=CC=C(C=C4)F)/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Isopropyl-3-methylanilino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B2699207.png)

![2-[(Propylsulfonyl)amino]benzoic Acid](/img/structure/B2699224.png)

![4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2699227.png)

![(6-Chloropyridin-3-yl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B2699230.png)